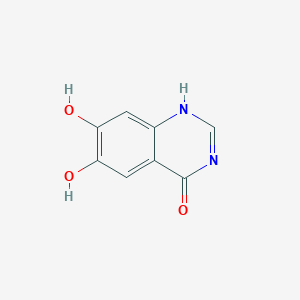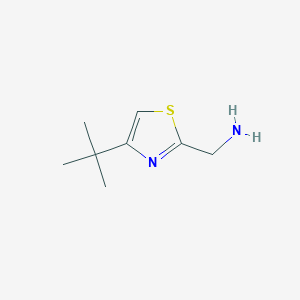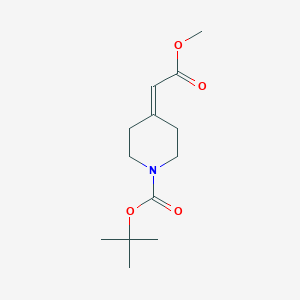
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a chemical compound with the linear formula C13H23NO4 . It is often used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound involves several steps, including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is represented by the Inchi Code: 1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h9H,5-8H2,1-4H3 .Chemical Reactions Analysis
This compound is often used as a key intermediate in various chemical reactions . It has been used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.31 . It has a predicted density of 1.150±0.06 g/cm3 and a predicted boiling point of 339.0±35.0 °C .Applications De Recherche Scientifique
Synthesis and Intermediate Role
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is utilized in the synthesis of Vandetanib, an important pharmaceutical agent, through a series of reactions including acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Additionally, it is an integral intermediate in the production of crizotinib and other compounds, synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Role in Chemical Structure Analysis
This compound has been a subject of structural analysis, revealing its molecular packing and hydrogen bonding characteristics. X-ray studies indicate that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a derivative, occurs in a specific enol form with an axial orientation of the isobutyl side chain in the piperidine ring (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Synthesis of Diverse Derivatives
Research also focuses on synthesizing various derivatives of this compound for potential applications in medicinal chemistry. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized, characterized, and evaluated for antibacterial and antifungal activities (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Use in Asymmetric Synthesis and Organic Chemistry
The compound's derivatives are instrumental in asymmetric synthesis and the preparation of other organic compounds. A notable example is the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, which serves as a scaffold for the preparation of substituted piperidines (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLLSFRHFHSUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438978 | |
| Record name | tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
CAS RN |
169206-65-9 | |
| Record name | tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

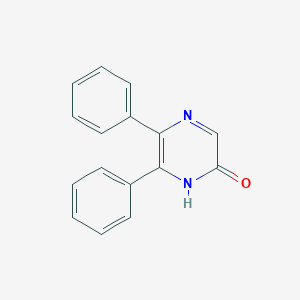

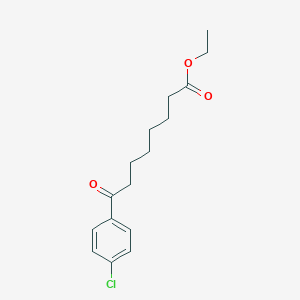
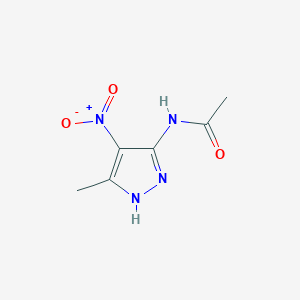

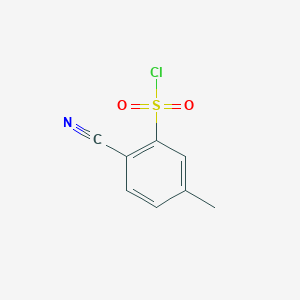
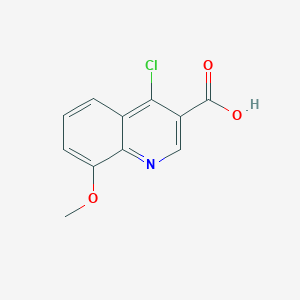
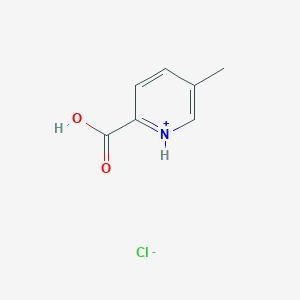
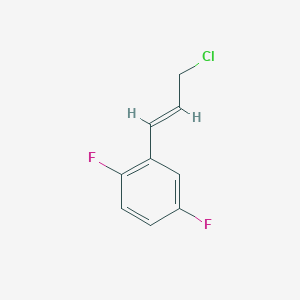
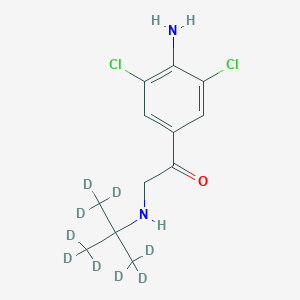
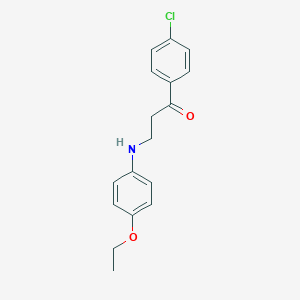
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
